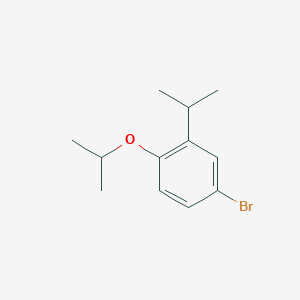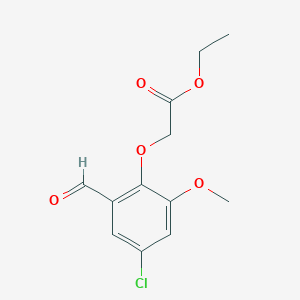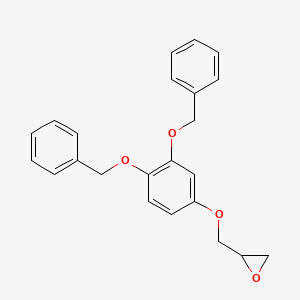
2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane
Übersicht
Beschreibung
“2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane” is a chemical compound with the molecular formula C23H22O4 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxirane ring, which is a three-membered ring containing two carbon atoms and one oxygen atom . The compound also contains phenyl groups and benzyloxy groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.43 g/mol . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Dental Composite Materials : Oxiranes, including compounds structurally related to 2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane, have been studied for their potential use in non-shrinking dental composite materials. Their reactivity and potential to cause adverse biological effects in living organisms have been a point of research. For example, Schweikl, Schmalz, and Weinmann (2002) investigated the mutagenic activity of new oxiranes and siloranes, compounds combining silane and oxirane, on Salmonella typhimurium. This study focused on the induction of mutations and the mutagenic effects of these compounds (Schweikl, Schmalz, & Weinmann, 2002).
Corrosion Inhibition : Aromatic epoxy monomers, which are structurally similar to 2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane, have been studied for their corrosion inhibition effectiveness. Dagdag et al. (2019) explored the synthesis and characterization of aromatic epoxy monomers and their role in inhibiting corrosion in carbon steel in acidic solutions. Their findings showed that these compounds act as effective corrosion inhibitors (Dagdag et al., 2019).
Surface Activity in Block Copolymers : The chemical structure and surface activity of compounds formed by reacting bis(2-hydroxyethyl)disulphide with ethyloxirane, a compound related to 2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane, have been investigated. Sokołowski, Piasecki, and Burczyk (1983) studied how these compounds, when used in block copolymers, exhibit different adsorption efficiencies, foaming, and wetting properties (Sokołowski, Piasecki, & Burczyk, 1983).
Photodegradable Carbonate Units for UV Lithography : Huh et al. (2009) synthesized a photo-patternable cross-linked epoxy system containing photodegradable carbonate units. This system was designed for deep UV lithography applications, showcasing the utility of oxirane derivatives in advanced technological applications (Huh et al., 2009).
Thermal Properties in Liquid Crystalline Epoxies : Chen et al. (2019) synthesized and characterized liquid crystalline epoxies containing biphenyl ether and aromatic ester mesogenic units. They examined the thermal properties of these materials, highlighting their potential application in microelectronics due to their high thermal conductivity and stability (Chen et al., 2019).
Cytotoxicity and DNA Damage Assessment : Kostoryz et al. (2007) assessed the cytotoxicity and DNA damage effects of siloranes and oxiranes, which are structurally related to 2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane. This study aimed to evaluate these compounds' suitability for use in biomaterials, given their genotoxic properties (Kostoryz et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[[3,4-bis(phenylmethoxy)phenoxy]methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-3-7-18(8-4-1)14-26-22-12-11-20(24-16-21-17-25-21)13-23(22)27-15-19-9-5-2-6-10-19/h1-13,21H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNAMETVIBKNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240540 | |
| Record name | 2-[[3,4-Bis(phenylmethoxy)phenoxy]methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-Bis(benzyloxy)phenoxy)methyl)oxirane | |
CAS RN |
27688-87-5 | |
| Record name | 2-[[3,4-Bis(phenylmethoxy)phenoxy]methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27688-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3,4-Bis(phenylmethoxy)phenoxy]methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601240540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

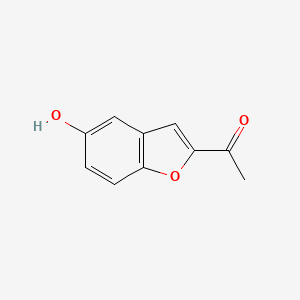
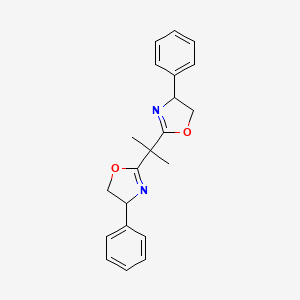
![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI)](/img/structure/B3120915.png)
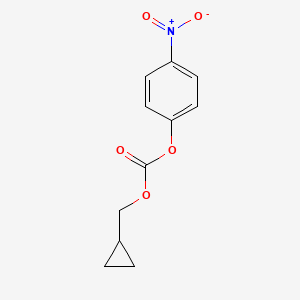
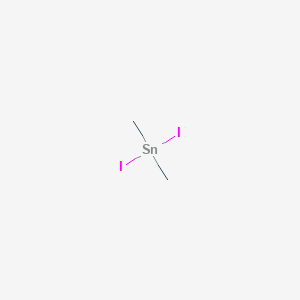
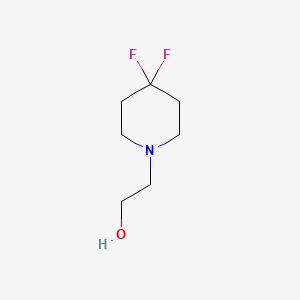
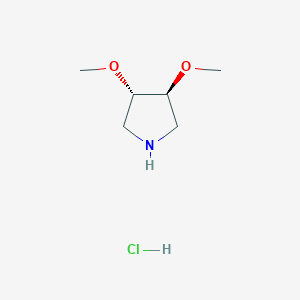
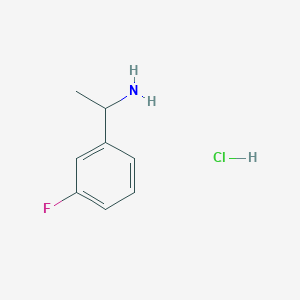
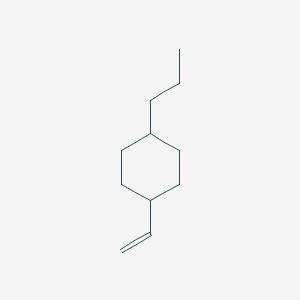
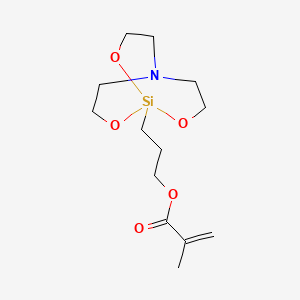
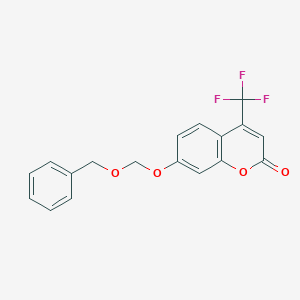
![Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-](/img/structure/B3121001.png)
